1-Methyl-3-pyrrolidin-3-ylpyrrolidine
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Overview
Description
1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and another pyrrolidine ring
Scientific Research Applications
1-Methyl-3-pyrrolidin-3-ylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Safety and Hazards
The safety information for 1-Methyl-3-pyrrolidin-3-ylpyrrolidine includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Future Directions
Pyrrolidine compounds, such as 1-Methyl-3-pyrrolidin-3-ylpyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which “1-Methyl-3-pyrrolidin-3-ylpyrrolidine” is a part of, are known to interact with a variety of biological targets. The exact target would depend on the specific structure and functional groups present in the compound .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely. Generally, these compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to be involved in a variety of biological processes, including anti-inflammatory, analgesic, antibacterial, and antitumor activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine typically involves a multi-step process. One common method includes the ring-closing reaction of specific precursors followed by reduction. For instance, a reaction between malic acid and methylamine in the presence of a solvent like toluene or xylene can yield an intermediate compound, which is then reduced to form this compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine is unique due to its dual pyrrolidine rings and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUFNSWJRNGCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339075-94-3 |
Source
|
Record name | 1-methyl-3-(pyrrolidin-3-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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